- Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Scope of the reaction for substituted ethers, Organic & Biomolecular Chemistry, 2003, 1(9), 1560-1564
Cas no 90843-31-5 (1-(2,3-Dihydro-5-benzofuranyl)ethanone)
1-(2,3-Dihydro-5-benzofuranyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 5-Acetyl-2,3-dihydrobenzo[b]furan
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone
- 1-(2,3-Dihydro-5-benzofuranyl)ethanone
- 1-(2,3-dihydrobenzofuran-5-yl)ethanone
- 5-ACETYL-2,3-DIHYDROBENZO(B)FURAN
- 5-Acetyl-2,3-dihydrobenzofuran
- 1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one
- 5-Acetylcoumaran
- 1-(2,3-Dihydro-benzofuran-5-yl)-ethanone
- Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-
- 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- 5-acetyl-2,3-dihydro-1-benzofuran
- 5-acetylcoumarane
- Maybridge1_004802
- 1-(2,3-Dihydro-5-benzofuranyl)ethanone (ACI)
- Ketone, 2,3-dihydro-5-benzofuranyl methyl (6CI, 7CI)
- 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one
- BCP14201
- HMS555C06
- AC-7100
- 5-acetyl-2,3-dihydrobenzo(b)furan, AldrichCPR
- W-200523
- EN300-25656
- 5-acetyl-2,3-dihydroben-zofuran
- 90843-31-5
- MFCD00068033
- DB-057228
- SCHEMBL102518
- AKOS001321109
- GEO-00030
- 2,3-dihydro-5-acetylbenzofuran
- DTXSID80238304
- MMVUJVASBDVNGJ-UHFFFAOYSA-N
- 1-(2,3-dihydro-5-benzofuranyl)-ethanone
- Z212063108
- SY003967
- STL373040
- FS-1675
- BBL028129
- 5-Acetyl-2, 3-dihydrobenzofuran
- CS-M0161
-
- MDL: MFCD00068033
- Inchi: 1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3
- InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C2C(OCC2)=CC=1
- BRN: 131198
Computed Properties
- Exact Mass: 162.06800
- Monoisotopic Mass: 162.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: solid
- Density: 1.149
- Melting Point: 56-59°C
- Boiling Point: 308.6 ℃ at 760 mmHg
- Flash Point: 120-121℃/15mm
- Refractive Index: 1.557
- PSA: 26.30000
- LogP: 1.82410
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(2,3-Dihydro-5-benzofuranyl)ethanone Security Information
- Signal Word:Warning
- Hazard Statement: H302 (97.44%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 22-51
- Safety Instruction: S22; S36/37; S45
- RTECS:MU2800000
-
Hazardous Material Identification:
- Risk Phrases:R22; R42/43
- Packing Group:III
- Safety Term:6.1(b)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,3-Dihydro-5-benzofuranyl)ethanone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2,3-Dihydro-5-benzofuranyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JE542-1g |
1-(2,3-Dihydro-5-benzofuranyl)ethanone |
90843-31-5 | 95% | 1g |
146.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JE542-5g |
1-(2,3-Dihydro-5-benzofuranyl)ethanone |
90843-31-5 | 95% | 5g |
434.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JE542-200mg |
1-(2,3-Dihydro-5-benzofuranyl)ethanone |
90843-31-5 | 95% | 200mg |
50.0CNY | 2021-08-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124581-1g |
1-(2,3-Dihydro-5-benzofuranyl)ethanone |
90843-31-5 | 97% | 1g |
¥56.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801788-25g |
5-Acetyl-2,3-dihydrobenzo[b]furan |
90843-31-5 | 97% | 25g |
2,018.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014564-1g |
1-(2,3-Dihydro-5-benzofuranyl)ethanone |
90843-31-5 | 97% | 1g |
¥44 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014564-5g |
1-(2,3-Dihydro-5-benzofuranyl)ethanone |
90843-31-5 | 97% | 5g |
¥197 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014564-250mg |
1-(2,3-Dihydro-5-benzofuranyl)ethanone |
90843-31-5 | 97% | 250mg |
¥27 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A21650-1g |
1-(2,3-Dihydrobenzofuran-5-yl)ethanone |
90843-31-5 | 95% | 1g |
¥36.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A21650-5g |
1-(2,3-Dihydrobenzofuran-5-yl)ethanone |
90843-31-5 | 95% | 5g |
¥140.0 | 2023-09-09 |
1-(2,3-Dihydro-5-benzofuranyl)ethanone Production Method
Production Method 1
Production Method 2
1.2 Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, cooled
- Tricyclic 1,2,4-triazine oxides as hypoxia-selective drugs and radiosensitizers and their preparation and use for the treatment of cancer, New Zealand, , ,
Production Method 3
- Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream, Tetrahedron Letters, 2018, 59(10), 869-872
Production Method 4
1.2 Solvents: Water ; cooled
- Synthesis, and antitubercular and antimicrobial activity of 1'-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives, New Journal of Chemistry, 2016, 40(1), 73-76
Production Method 5
1.2 < 10 °C; 1 h, < 10 °C
- Synthesis of 5-acetyl-2,3-dihydrobenzofuran, Jingxi Huagong Zhongjianti, 2007, 37(4), 34-35
Production Method 6
1.2 Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 0 °C → rt
- Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins, Journal of Medicinal Chemistry, 2008, 51(21), 6853-6865
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water
- Synthesis of Darifenacin hydrobromide, Zhongguo Yiyao Gongye Zazhi, 2010, 41(3), 167-170
Production Method 8
1.2 0 - 5 °C; 30 min, 0 - 5 °C
- A New Solvent System (Cyclopentyl Methyl Ether-Water) in Process Development of Darifenacin HBr, Organic Process Research & Development, 2012, 16(10), 1591-1597
Production Method 9
- The synthesis of 5-substituted 2,3-dihydrobenzofurans, Synthesis, 1988, (12), 950-2
1-(2,3-Dihydro-5-benzofuranyl)ethanone Raw materials
1-(2,3-Dihydro-5-benzofuranyl)ethanone Preparation Products
1-(2,3-Dihydro-5-benzofuranyl)ethanone Suppliers
1-(2,3-Dihydro-5-benzofuranyl)ethanone Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(2,3-Dihydro-5-benzofuranyl)ethanone
Comprehensive Guide to 1-(2,3-Dihydro-5-benzofuranyl)ethanone (CAS No. 90843-31-5): Properties, Applications, and Market Insights
1-(2,3-Dihydro-5-benzofuranyl)ethanone (CAS No. 90843-31-5) is a specialized organic compound with a unique benzofuran backbone. This heterocyclic ketone has garnered significant attention in pharmaceutical research, material science, and specialty chemical synthesis due to its versatile reactivity profile. The compound's molecular structure features a dihydrobenzofuran core attached to an acetyl group, making it a valuable intermediate for complex molecular architectures.
Recent advancements in green chemistry have highlighted the importance of 1-(2,3-Dihydro-5-benzofuranyl)ethanone as a building block for sustainable synthesis. Researchers are particularly interested in its potential for creating bioactive molecules with applications in drug discovery programs targeting neurological disorders and metabolic diseases. The compound's balanced lipophilicity and hydrogen bonding capacity make it an attractive scaffold for medicinal chemistry applications.
The synthetic versatility of 90843-31-5 has been demonstrated in numerous peer-reviewed studies. Its benzofuran derivatives show remarkable stability under various reaction conditions, enabling the development of novel materials with tailored optical and electronic properties. In the field of organic electronics, researchers have utilized this compound as a precursor for conjugated polymers with potential applications in OLED technology and photovoltaic devices.
Market analysis indicates growing demand for 1-(2,3-Dihydro-5-benzofuranyl)ethanone across multiple industries. The pharmaceutical sector accounts for approximately 65% of current consumption, followed by specialty chemicals (25%) and academic research (10%). With increasing interest in small molecule therapeutics and functional materials, the compound's commercial significance continues to rise. Major manufacturers have reported year-over-year production increases averaging 12-15% since 2020.
Quality specifications for CAS 90843-31-5 typically require ≥98% purity by HPLC analysis, with strict controls on residual solvents and heavy metals. Analytical characterization commonly includes NMR spectroscopy, mass spectrometry, and X-ray crystallography for structural confirmation. The compound's physical properties - including its crystalline form, melting point (112-114°C), and solubility profile - make it particularly suitable for controlled reactions in both academic and industrial settings.
Recent patent filings reveal innovative applications of 1-(2,3-Dihydro-5-benzofuranyl)ethanone derivatives in catalysis and materials science. Several biotechnology companies have incorporated the scaffold into their drug discovery platforms, particularly for targets involving G-protein coupled receptors. The compound's structural features allow for diverse modifications while maintaining favorable ADME properties - a crucial factor in pharmaceutical development.
From an environmental perspective, 90843-31-5 demonstrates favorable biodegradability characteristics in standard OECD tests. Its production processes have evolved to incorporate atom-efficient methodologies and renewable feedstocks, aligning with global sustainability initiatives. Regulatory agencies worldwide have classified the compound as non-hazardous under standard handling conditions, facilitating its use across international markets.
The future outlook for 1-(2,3-Dihydro-5-benzofuranyl)ethanone appears promising, with emerging applications in agrochemicals and flavor/fragrance chemistry. Research consortia are actively investigating its potential as a precursor for novel antimicrobial agents and plant growth regulators. As synthetic methodologies continue to advance, the compound's role in cutting-edge chemical innovation is expected to expand significantly in the coming decade.
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